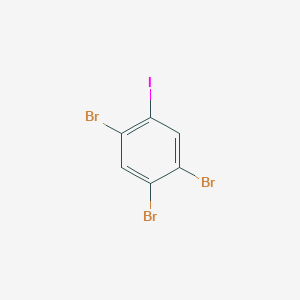

1,2,4-Tribromo-5-iodobenzene

説明

The exact mass of the compound 1,2,4-Tribromo-5-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,4-Tribromo-5-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Tribromo-5-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2,4-tribromo-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXDXWIITANRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366496-32-4 | |

| Record name | 1,2,4-Tribromo-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 1,2,4-Tribromo-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of the highly halogenated aromatic compound, 1,2,4-Tribromo-5-iodobenzene. Intended for a technical audience, this document synthesizes available data from commercial suppliers and extrapolates standard analytical methodologies to offer a robust framework for the handling and characterization of this compound. Due to the limited availability of peer-reviewed data specific to this molecule, this guide will also present generalized experimental protocols as illustrative examples for its physical characterization.

Introduction and Significance

1,2,4-Tribromo-5-iodobenzene (CAS No. 366496-32-4) is a polysubstituted aromatic hydrocarbon. Its structure, featuring a benzene ring heavily substituted with three bromine atoms and one iodine atom, makes it a valuable intermediate in organic synthesis. The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a potentially versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting, ensuring proper handling, purification, and characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 1,2,4-Tribromo-5-iodobenzene are summarized in the table below. It is important to note that while some of these properties are experimentally determined and reported by commercial suppliers, others, such as the boiling point and density, are predicted values and should be treated as estimations.

| Property | Value | Source/Comment |

| CAS Number | 366496-32-4 | |

| Molecular Formula | C₆H₂Br₃I | |

| Molecular Weight | 440.70 g/mol | |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 165-169 °C | Reported by multiple commercial suppliers. |

| Boiling Point | ~350.1 ± 42.0 °C | Predicted value. |

| Density | ~2.753 ± 0.06 g/cm³ | Predicted value. |

| Purity | >98.0% (by GC) | Typical purity from commercial sources. |

| Solubility | No specific data available. Expected to be soluble in organic solvents like ethers and chlorinated hydrocarbons, and poorly soluble in water, similar to other polyhalogenated benzenes. |

Illustrative Experimental Protocols for Physical Characterization

The following sections detail generalized, step-by-step methodologies for determining the key physical properties of a solid organic compound like 1,2,4-Tribromo-5-iodobenzene. These are intended as expert-guided examples and should be adapted and validated for specific laboratory conditions.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[1][2][3] A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while a broad melting range suggests the presence of impurities.

Experimental Workflow for Melting Point Determination

Caption: General Workflow for NMR Sample Preparation.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [4][5][6][7][8]For an aromatic compound like 1,2,4-Tribromo-5-iodobenzene, characteristic peaks for the benzene ring would be expected.

General Protocol for Solid-State IR Spectroscopy (Thin Film Method)

Caption: Workflow for Solid-State IR by Thin Film Method. [7] 3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. [9][10][11][12]For a pure sample of 1,2,4-Tribromo-5-iodobenzene, GC-MS would show a single major peak in the chromatogram and provide the mass-to-charge ratio of the molecular ion, confirming the molecular weight.

General GC-MS Analytical Parameters for Aromatic Compounds

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically suitable for separating aromatic compounds. [12]* Injector Temperature: A temperature of around 290-300°C is often used to ensure complete vaporization of the sample. [10][12]* Oven Temperature Program: A temperature ramp, for instance, starting at 50°C and increasing to 280-320°C, allows for the elution of compounds with a range of boiling points. [10][12]* MS Ionization: Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra. [10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,2,4-Tribromo-5-iodobenzene is not readily available in the public domain, data for structurally similar compounds, such as 1,2,4-tribromobenzene, can provide guidance on potential hazards. [13] General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [14][15][16]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13][15]* Handling: Avoid contact with skin and eyes. [14]Wash hands thoroughly after handling. [13][16]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [15]

Conclusion

1,2,4-Tribromo-5-iodobenzene is a valuable synthetic intermediate with a defined set of physical properties. While a comprehensive, peer-reviewed characterization is not yet available, the data from commercial suppliers provides a solid foundation for its use. The generalized experimental protocols presented in this guide offer a starting point for researchers to perform their own detailed analyses, ensuring both the quality of their work and their safety in the laboratory. As with any chemical, a thorough understanding of its properties is the first step towards innovative and successful research.

References

-

OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

Parsons, A. (2013, March 27). Synthesis of poly-substituted benzenes. YouTube. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

-

Unknown. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

NSF Public Access Repository. (2022, October 5). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. Retrieved from [Link]

-

University of Bishop's. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Iodosobenzene, 95%. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. edisco.it [edisco.it]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peerj.com [peerj.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

Advanced Mass Spectrometry Guide: 1,2,4-Tribromo-5-iodobenzene

Executive Summary & Chemical Context

1,2,4-Tribromo-5-iodobenzene (CAS: 366496-32-4) is a highly halogenated aromatic intermediate, critical in the synthesis of functionalized optoelectronic materials and complex pharmaceutical scaffolds. Its unique mixed-halogen structure—containing three bromine atoms and one iodine atom—presents specific challenges and opportunities in mass spectrometry.

This guide provides a definitive technical workflow for the detection, characterization, and quantification of this molecule. Unlike standard organic analytes, the presence of multiple heavy halogens dictates a specific isotopic "fingerprint" and fragmentation behavior that must be leveraged for accurate identification.

Physicochemical Profile for MS Method Development

| Property | Value | Implication for MS |

| Formula | C₆H₂Br₃I | High mass defect; distinct isotopic cluster. |

| Exact Mass | ~439.69 (monoisotopic based on ⁷⁹Br) | Requires mass range scanning up to at least m/z 500. |

| Boiling Point | ~290–300 °C (Predicted) | Requires high-temperature GC column and transfer line. |

| Solubility | Soluble in DCM, Hexane, Toluene | Non-polar solvents preferred for GC injection. |

The Isotopic Fingerprint (Self-Validating Logic)

The most reliable confirmation of 1,2,4-Tribromo-5-iodobenzene is its isotopic distribution. Iodine (¹²⁷I) is monoisotopic, but Bromine exists as ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.

For a molecule with three bromine atoms (Br₃), the molecular ion ([M]⁺) will not appear as a single peak but as a quartet cluster spanning 6 mass units.

Theoretical Intensity Distribution (Br₃ Pattern):

Derived from the binomial expansion

| Ion Species | Mass Shift | Composition | Approx.[1][2] Relative Intensity |

| M | +0 | ⁷⁹Br₃ | 100% (Base) |

| M+2 | +2 | ⁷⁹Br₂⁸¹Br₁ | ~300% |

| M+4 | +4 | ⁷⁹Br₁⁸¹Br₂ | ~300% |

| M+6 | +6 | ⁸¹Br₃ | ~100% |

Note: The actual pattern will show a slight variation due to the natural abundance of ¹³C, but the 1:3:3:1 characteristic shape is the primary diagnostic filter.

Ionization Strategies & Fragmentation Mechanics

A. Electron Ionization (EI) - Structural Elucidation

In standard 70 eV EI, the molecule undergoes predictable fragmentation driven by bond dissociation energies (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol), making iodine loss the primary fragmentation event.

Key Diagnostic Ions (EI):

-

Molecular Ion Cluster ([M]⁺): m/z ~440, 442, 444, 446. (Confirming MW).

-

Loss of Iodine ([M-I]⁺): m/z ~313 (cluster). This is often the base peak or highly abundant.

-

Sequential De-bromination: [M-I-Br]⁺ and [M-I-2Br]⁺.

B. Electron Capture Negative Ionization (ECNI) - Trace Analysis

For trace detection (e.g., impurity profiling in drug substances), ECNI is superior. The high electronegativity of the three bromine atoms and the iodine atom creates a high electron capture cross-section.

-

Mechanism: Resonance Electron Capture.[3]

-

Primary Signal: Dissociative electron capture often yields intense halide ions (Br⁻ at m/z 79/81 and I⁻ at m/z 127) or the molecular anion [M]⁻ depending on source temperature.

Visualization: EI Fragmentation Pathway

The following diagram illustrates the causal fragmentation logic for 1,2,4-Tribromo-5-iodobenzene.

Caption: Step-wise EI fragmentation sequence dominated by initial Iodine loss due to low C-I bond energy.

Validated Experimental Protocol

This protocol is designed for Gas Chromatography-Mass Spectrometry (GC-MS) using a single quadrupole system. It minimizes thermal degradation while ensuring complete elution of the high-boiling analyte.

Phase 1: Sample Preparation

-

Solvent: Dichloromethane (DCM) or Iso-octane. (Avoid alcohols which may cause nucleophilic substitution in the injector).

-

Concentration: 10 µg/mL for Scan mode; 0.1 µg/mL for SIM (Selected Ion Monitoring).

-

Filtration: 0.2 µm PTFE filter to remove particulate salts often found in halogenated synthesis intermediates.

Phase 2: GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Inlet Temperature | 280 °C | Ensures rapid volatilization without pyrolysis. |

| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase ideal for halo-aromatics. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution at high temperatures. |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (hold 5 min) | Fast ramp prevents peak broadening; high final temp elutes the heavy analyte. |

| Transfer Line | 300 °C | Prevents condensation of the analyte between GC and MS. |

| Source Temp | 230 °C | Standard EI source temperature. |

| Scan Range | m/z 50 – 500 | Captures full isotope cluster and low-mass fragments. |

Phase 3: Analytical Workflow Diagram

Caption: End-to-end analytical workflow ensuring sample integrity and data validity.

Data Interpretation & Quality Control

To validate the identity of 1,2,4-Tribromo-5-iodobenzene, the acquired spectrum must meet three criteria (The "Triangulation of Truth"):

-

Retention Time Match: The analyte should elute late in the chromatogram (typically >10 minutes on the specified ramp) due to high molecular weight and boiling point.

-

Isotopic Cluster Fit: The molecular ion cluster (m/z 440–446) must match the theoretical 1:3:3:1 intensity ratio (±10% tolerance).

-

Fragment Confirmation: Presence of the [M-I]⁺ cluster at m/z ~313 is mandatory. Absence suggests the peak is not an aryl iodide.

Common Interferences:

-

1,3,5-Tribromo-2-iodobenzene: A positional isomer. It will have an identical mass spectrum. Differentiation requires a pure analytical standard to compare retention times (1,2,4-substitution patterns typically result in different dipole moments and boiling points than 1,3,5-patterns).

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Halogenated Benzenes Data. NIST Standard Reference Data. [Link]

-

Agilent Technologies. Analysis of Halogenated Hydrocarbons and Benzene Derivatives in Water Using Headspace GC/MS. Application Note 5994-4833EN. [Link]

-

PubChem. 1,2,4-Tribromo-5-iodobenzene Compound Summary (CID 12002 Analog). National Library of Medicine. [Link](Note: Reference provided for tribromobenzene core structure and physical property analogs).

-

Hites, R. A. Electron Capture Negative Ion Mass Spectrometry of Environmental Contaminants. Analytical Chemistry, 1988. [Link]

Sources

A Technical Guide to 1,2,4-Tribromo-5-iodobenzene for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1,2,4-tribromo-5-iodobenzene, a key polyhalogenated aromatic compound. It is intended for researchers, scientists, and professionals in drug development who utilize such building blocks in complex organic synthesis. This document will cover the compound's properties, commercial availability, quality considerations, and its applications, with a focus on providing practical insights for its effective use in a laboratory setting.

Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds

Polychlorinated aromatic compounds, such as 1,2,4-tribromo-5-iodobenzene, are invaluable building blocks in modern medicinal chemistry and materials science.[1][2][3] Their utility stems from the distinct reactivity of the different halogen substituents, which allows for selective, stepwise functionalization through various cross-coupling reactions. This targeted approach is fundamental in the construction of complex molecular architectures, a common requirement in the synthesis of novel pharmaceutical agents.[4]

The presence of multiple bromine atoms and a single, more reactive iodine atom on the benzene ring of 1,2,4-tribromo-5-iodobenzene offers a strategic advantage. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to oxidative addition in palladium-catalyzed reactions. This differential reactivity enables chemists to selectively introduce a substituent at the iodo-position while leaving the bromo-positions intact for subsequent transformations. This orthogonal reactivity is a powerful tool in the convergent synthesis of complex molecules, streamlining synthetic routes and improving overall efficiency.

Commercial Availability and Supplier Overview

1,2,4-Tribromo-5-iodobenzene is available from several chemical suppliers who specialize in research chemicals and building blocks for organic synthesis. The table below provides a summary of prominent commercial sources.

| Supplier | Product Number | Purity Specification | Available Quantities |

| Tokyo Chemical Industry (TCI) | T3669 | >98.0% (GC) | 1g, 5g |

| PureSynth | PSXXXX | >98.0% (GC) | Custom |

| BLD Pharm | BD138725 | 97% | 1g, 5g, 25g |

| Sigma-Aldrich | Not consistently available | - | - |

Note: Availability and product codes may vary. It is recommended to consult the suppliers' websites for the most current information.

Quality Control and Analytical Characterization: Ensuring Experimental Success

The purity and structural integrity of 1,2,4-tribromo-5-iodobenzene are paramount for its successful application in synthesis. Impurities, particularly isomeric byproducts, can lead to undesired side reactions and complicate the purification of target compounds. As a Senior Application Scientist, I emphasize the critical need for thorough analytical characterization.

3.1. Typical Analytical Specifications

While a specific Certificate of Analysis (CoA) for a current batch was not publicly available at the time of this writing, the following specifications are typical for a high-purity grade of this compound:

| Parameter | Typical Specification | Method |

| Purity | ≥98.0% | Gas Chromatography (GC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |

| Appearance | White to off-white or light yellow crystalline powder | Visual Inspection |

| Melting Point | 165-169 °C | Capillary Melting Point |

3.2. Understanding Potential Impurities: A Look at the Synthesis

A plausible synthetic route to 1,2,4-tribromo-5-iodobenzene involves the direct iodination of 1,2,4,5-tetrabromobenzene. This reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Caption: Plausible synthesis of 1,2,4-Tribromo-5-iodobenzene.

Given this synthetic pathway, the primary impurity of concern would be the starting material, 1,2,4,5-tetrabromobenzene. Additionally, trace amounts of other isomeric tribromo-iodobenzenes could potentially form, although the directing effects of the bromo substituents would largely favor the desired product. Therefore, it is crucial to utilize a high-purity starting material and carefully control the reaction conditions to minimize the formation of byproducts.

3.3. Recommended Analytical Workflow for Incoming Quality Control

Caption: Recommended QC workflow for 1,2,4-Tribromo-5-iodobenzene.

Applications in Organic Synthesis

The primary application of 1,2,4-tribromo-5-iodobenzene lies in its use as a versatile building block for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

4.1. Selective Functionalization in Suzuki-Miyaura Coupling

The differential reactivity of the C-I and C-Br bonds is elegantly exploited in sequential Suzuki-Miyaura couplings. The C-I bond will preferentially undergo oxidative addition to the palladium(0) catalyst, allowing for the selective introduction of an aryl or vinyl group at this position. The remaining C-Br bonds can then be functionalized in a subsequent step under more forcing reaction conditions.

4.2. Intermediate in the Synthesis of Flame Retardants

1,2,4-Tribromo-5-iodobenzene has been reported as an intermediate in the synthesis of 2,2'',4,4'',5,6''-hexabromodiphenyl ether, a component of polybrominated diphenyl ether (PBDE) flame retardants. While this application is not directly related to drug discovery, it highlights the utility of this compound in constructing highly substituted aromatic systems.

Safety and Handling

5.1. Hazard Identification

Based on the data for 1,2,4-tribromobenzene, the following hazards should be anticipated:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,2,4-Tribromo-5-iodobenzene is a strategically important building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique pattern of halogenation allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. Researchers and drug development professionals should prioritize the procurement of high-purity material from reputable suppliers and implement a robust analytical quality control workflow to ensure the reliability and reproducibility of their synthetic endeavors. Adherence to strict safety protocols is essential when handling this and other polyhalogenated compounds.

References

-

PureSynth. (n.d.). 124-Tribromo-5-Iodobenzene 98.0%(GC). Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 1,2,4-Tribromobenzene. Retrieved February 4, 2026, from [Link]

-

LookChem. (n.d.). 1,2,4-Tribromo-5-iodobenzene. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved February 4, 2026, from [Link]

-

Routledge. (n.d.). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central. Retrieved from [Link]

-

Research Communities. (2019, September 24). Chlorinating Nature's building blocks. Retrieved from [Link]

Sources

Technical Guide: Comparative Reactivity of C-I versus C-Br Bonds in Drug Discovery

Executive Summary

In the architecture of small molecule drug design, the choice between an aryl/alkyl iodide (C-I) and its bromide analogue (C-Br) is rarely arbitrary. It is a strategic decision that dictates synthetic routes, metabolic stability, and manufacturing viability.

While C-I bonds offer superior reactivity—serving as the "formula 1" of leaving groups for difficult cross-couplings and late-stage functionalization—they suffer from poor atom economy, high cost, and photolability. Conversely, C-Br bonds represent the "workhorse" of medicinal chemistry, offering a balanced profile of stability and reactivity that is sufficient for most standard palladium-catalyzed transformations but robust enough to survive multi-step sequences.

This guide dissects the mechanistic underpinnings of this dichotomy and provides actionable protocols for exploiting their reactivity differences (chemoselectivity).

Fundamental Physical Organic Chemistry

The divergence in reactivity between C-I and C-Br bonds is rooted in their bond dissociation energies (BDE) and the orbital overlap between the carbon (2p) and the halogen (4p for Br, 5p for I).

Bond Dissociation Energy (BDE) & Length

As we descend Group 17, the principal quantum number increases, leading to larger diffuse orbitals. The mismatch between Carbon (2p) and Iodine (5p) results in poor orbital overlap, a longer bond, and a significantly lower BDE compared to Bromine.

| Property | C-Br Bond (Aryl) | C-I Bond (Aryl) | Impact on Reactivity |

| Bond Length | ~1.86 Å | ~2.04 Å | Longer bonds are more accessible to metal insertion. |

| BDE (Aryl) | ~81 kcal/mol (339 kJ/mol) | ~65 kcal/mol (272 kJ/mol) | Lower BDE correlates linearly with faster oxidative addition. |

| Van der Waals Radius | 1.85 Å | 1.98 Å | Iodine is significantly more polarizable (soft), stabilizing transition states. |

| Leaving Group Ability | Good ( | Excellent ( | Iodide is the superior leaving group in nucleophilic substitutions. |

The "Softness" Factor

Iodine’s electron cloud is highly polarizable ("soft"). In metal-catalyzed reactions, this softness facilitates the approach of soft transition metals (like Pd(0) or Ni(0)), stabilizing the pre-reaction complex and lowering the activation energy for bond insertion.

Mechanistic Divergence: Transition Metal Catalysis[1]

In palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step (RDS) is frequently the oxidative addition of the Pd(0) species into the C-X bond.

Oxidative Addition Kinetics

The rate of oxidative addition follows the order: Ar-I > Ar-OTf ≥ Ar-Br >> Ar-Cl .

-

Ar-I: Oxidative addition is often diffusion-controlled (extremely fast).

-

Ar-Br: Oxidative addition is generally the RDS but proceeds readily at elevated temperatures or with electron-rich ligands.

This kinetic gap allows for chemoselective sequential coupling . If a scaffold contains both an I and a Br, Pd(0) will insert exclusively into the C-I bond first, leaving the C-Br bond intact for a subsequent reaction.

Synthetic Utility: Metal-Halogen Exchange[2][3][4]

While Pd-catalysis is controlled by kinetics, Lithium-Halogen Exchange is controlled by equilibrium thermodynamics and the stability of the resulting "ate" complexes.

The Exchange Hierarchy

The reaction

-

Rate: I > Br >> Cl.[1]

-

Selectivity: At -78°C, t-BuLi or n-BuLi will exchange an Iodine atom instantaneously. A Bromine atom on the same ring will remain untouched if stoichiometry is strictly controlled (1.0 equiv).

The "Ate" Complex Intermediate

Mechanistic studies suggest the formation of a hypervalent "ate" complex (lithium halidate) intermediate. The stability and lifetime of this intermediate are greater for Iodine, facilitating the exchange.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (I over Br)

Objective: Functionalize the C-I bond of 1-bromo-4-iodobenzene while preserving the C-Br bond.

Reagents:

-

1-bromo-4-iodobenzene (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

- (1-3 mol%)

- (2.0 equiv, aqueous 2M)

-

Solvent: DME/Water or Toluene/Water (degassed)

Method:

-

Setup: Charge a reaction flask with the aryl halide, boronic acid, and Pd catalyst under Argon.

-

Solvent: Add degassed solvent and base.

-

Temperature: Stir at room temperature (25°C) .

-

Note: The C-I bond activates at RT. The C-Br bond typically requires heating (60-80°C) to undergo oxidative addition with this catalyst system.

-

-

Monitoring: Monitor by HPLC/TLC. The starting material should vanish, yielding the 4-bromobiphenyl product.

-

Workup: Standard aqueous extraction.

Protocol B: Selective Lithium-Halogen Exchange

Objective: Generate a nucleophile from 1-bromo-4-iodobenzene at the Iodine position.

Reagents:

-

1-bromo-4-iodobenzene (1.0 equiv)

-

i-PrMgCl (TurboGrignard) or n-BuLi (1.05 equiv)

-

Electrophile (e.g., Benzaldehyde)[2]

-

Solvent: Anhydrous THF

Method:

-

Cooling: Dissolve substrate in THF and cool to -78°C (dry ice/acetone bath).

-

Exchange: Add n-BuLi dropwise over 10 minutes.

-

Critical: Maintain internal temp < -70°C. At higher temps, Li-Br exchange begins to compete, or the aryllithium may eliminate to form benzyne.

-

-

Aging: Stir for 15-30 minutes. The C-I exchange is complete; C-Br remains intact.

-

Quench: Add the electrophile (dissolved in THF) slowly.

-

Warm: Allow to warm to RT and quench with

.

Practical Considerations for Drug Development

Stability and Storage

-

C-I Instability: C-I bonds are photolabile . Exposure to ambient light can cause homolytic cleavage, generating iodine radicals (

) and aryl radicals. This leads to degradation (discoloration to purple/brown).-

Action: Compounds containing C-I bonds must be stored in amber vials, often under inert gas at -20°C.

-

-

C-Br Stability: Bromides are generally stable to light and moisture, making them preferred for building blocks that require long-term storage or transport.

Atom Economy & Cost

-

Mass Penalty: Iodine (MW ~127) is heavy. Using iodides in early synthesis generates massive amounts of waste (poor atom economy) compared to bromides (MW ~80).

-

Cost: Aryl iodides are typically 2-5x more expensive than their bromide counterparts due to the scarcity of iodine and the difficulty of direct iodination (requires oxidants) vs. direct bromination.

Recommendation

Use Aryl Iodides only when:

-

The coupling partner is unreactive (e.g., bulky boronic acids).

-

Milder conditions (RT) are required to preserve sensitive functional groups.

-

Chemoselectivity (reacting I in presence of Br/Cl) is required.

Use Aryl Bromides for:

-

Standard library synthesis.

-

Scale-up (better atom economy and cost).

-

Compounds requiring long shelf-life.

References

-

Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link

-

Mechanisms of Oxidative Addition: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. Link

-

Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[2] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

-

Chemoselective Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Photostability of Halogens: Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. Link

Sources

Mastering Regioselectivity: A Guide to the Suzuki Coupling of 1,2,4-Tribromo-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polyhalogenated Biaryls

Polyhalogenated aromatic compounds are pivotal synthons in the fields of medicinal chemistry, agrochemicals, and materials science. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the rapid construction of complex molecular architectures.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, offering a versatile and robust method for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[3][4] This guide focuses on the Suzuki coupling of 1,2,4-tribromo-5-iodobenzene, a substrate offering multiple reaction sites and thus presenting a fascinating challenge in controlling regioselectivity. Mastering this reaction unlocks the ability to synthesize a diverse array of selectively functionalized tribromo-biaryl compounds, which can serve as versatile intermediates for further chemical transformations in drug discovery and development.

The Principle of Chemoselective Coupling: Exploiting Halogen Reactivity

The cornerstone of a successful selective Suzuki coupling on a polyhalogenated substrate like 1,2,4-tribromo-5-iodobenzene lies in the inherent differences in the reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[5] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1]

The significantly lower bond strength of the C-I bond compared to the C-Br bond makes the iodine-substituted position the most susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling at the C-I position while leaving the three C-Br bonds intact for subsequent functionalization.

Key Factors Influencing Chemoselectivity:

-

Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source and, more critically, the phosphine ligand is paramount in steering the selectivity. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition at the more reactive C-I bond and can also influence the stability and reactivity of the resulting organopalladium intermediate.[6]

-

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[7] The nature and strength of the base can influence the overall reaction rate and, in some cases, the selectivity.

-

Solvent: The solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle. Aprotic polar solvents are commonly employed in Suzuki couplings.

-

Temperature and Reaction Time: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which in this case is the oxidative addition to the C-I bond. Careful monitoring of the reaction time is also crucial to prevent over-reaction or side reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl iodide to the active Pd(0) species, forming an arylpalladium(II) iodide intermediate. This is followed by transmetalation , where the organic group from the boronic acid, activated by a base, is transferred to the palladium center, displacing the iodide. The final step is reductive elimination , where the two organic moieties on the palladium complex couple to form the biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Experimental Protocol: Selective Suzuki Coupling of 1,2,4-Tribromo-5-iodobenzene

This protocol is designed to favor the selective coupling at the C-I position.

Materials:

-

1,2,4-Tribromo-5-iodobenzene

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Workflow:

Figure 2. Experimental workflow for the selective Suzuki coupling reaction.

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,2,4-tribromo-5-iodobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate small vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

-

Assembly under Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) to the Schlenk flask via syringe.

-

Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can be employed for the selective Suzuki coupling of polyhalogenated benzenes, providing a starting point for optimization with 1,2,4-tribromo-5-iodobenzene.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 95 (at C-I) | [9] |

| 2 | 1,3-Dibromo-5-iodobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Dioxane | 90 | 16 | 88 (at C-I) | Inferred from[10] |

| 3 | 1-Bromo-3,5-dichlorobenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 24 | 92 (at C-Br) | Inferred from[6] |

Troubleshooting and Optimization

-

Low Selectivity: If coupling at the bromine positions is observed, consider lowering the reaction temperature and using a less reactive catalyst system. The choice of ligand is critical; bulkier ligands can sometimes enhance selectivity for the less sterically hindered position.

-

Low Yield: Ensure all reagents and solvents are of high purity and that the reaction is performed under strictly inert conditions. The choice of base and solvent can also significantly impact the yield.

-

Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst can be added. Increasing the temperature may also drive the reaction to completion, but this could compromise selectivity.

Sequential Cross-Coupling: Expanding Molecular Diversity

The true synthetic power of 1,2,4-tribromo-5-iodobenzene is realized through sequential cross-coupling reactions. After the initial selective coupling at the C-I position, the remaining three C-Br bonds can be functionalized in subsequent Suzuki or other cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl or other organic groups, leading to the synthesis of highly complex and diverse molecular scaffolds from a single starting material.[9][10]

Conclusion

The selective Suzuki-Miyaura coupling of 1,2,4-tribromo-5-iodobenzene is a powerful strategy for the synthesis of valuable, functionalized biaryl compounds. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, high selectivity for the C-I bond can be achieved. This approach opens the door to the efficient and modular construction of complex molecules with potential applications in drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors.

References

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). PMC. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]

-

ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2010). ResearchGate. [Link]

-

Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions. (n.d.). ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Felpin, F.-X., & Fouquet, E. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). PMC. [Link]

-

1,3,5-Triiodobenzene. (2006). ResearchGate. [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

-

Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2024). Chemical Communications. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). National Institutes of Health. [Link]

-

Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. (2015). Organic & Biomolecular Chemistry. [Link]

-

Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. (2024). PubMed. [Link]

-

Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene. (2023). ChemRxiv. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Regioselective Sonogashira Coupling of 1,2,4-Tribromo-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective Sonogashira coupling of 1,2,4-tribromo-5-iodobenzene. Leveraging the differential reactivity of carbon-halogen bonds, this protocol enables the selective formation of a carbon-carbon bond at the C-I position, while preserving the C-Br bonds for subsequent functionalization. This methodology is of significant interest for the synthesis of complex, polyfunctionalized aromatic compounds, which are valuable building blocks in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses expected outcomes and characterization, and offers troubleshooting guidance.

Theoretical Background: The Principle of Regioselectivity in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of an aryl or vinyl halide with a terminal alkyne.[1] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The generally accepted mechanism proceeds through two interconnected catalytic cycles, as depicted below.

The Catalytic Cycles

The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.[3]

Figure 2: General experimental workflow for the regioselective Sonogashira coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,2,4-tribromo-5-iodobenzene (1.0 mmol, 1.0 equiv).

-

Catalyst and Co-catalyst Addition: Under a positive flow of argon or nitrogen, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv).

-

Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure anaerobic conditions.

-

Alkyne Addition: After the final thaw and backfilling with inert gas, add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-8 hours).

-

Workup:

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts.

-

Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-(alkynyl)-2,4,5-tribromobenzene.

Expected Outcomes and Characterization

The reaction is expected to yield the mono-alkynylated product with high regioselectivity. The tribromo-substituted aromatic ring remains intact for further synthetic manipulations.

| Product | Expected Yield | Physical Appearance | Characterization Techniques |

| 1-(Phenylethynyl)-2,4,5-tribromobenzene | 80-95% | Off-white to pale yellow solid | ¹H NMR, ¹³C NMR, GC-MS, HRMS |

¹H NMR: Expect to see the disappearance of the singlet corresponding to the proton on the starting material and the appearance of new aromatic signals corresponding to the coupled product. ¹³C NMR: The appearance of two new signals in the alkyne region (typically 80-100 ppm) is a key indicator of successful coupling. GC-MS: A new peak with the expected mass-to-charge ratio for the product should be observed, with the starting material peak diminishing over time.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd or Cu).2. Poor quality of amine or solvent.3. Presence of oxygen. | 1. Use fresh, high-quality catalysts. Pd(PPh₃)₄ should be a bright yellow crystalline solid. CuI should be off-white, not green or brown.2. Use freshly distilled and anhydrous amine and solvent.3. Ensure thorough degassing of the reaction mixture. |

| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen, which promotes the oxidative dimerization of copper acetylides. | Rigorously exclude air from the reaction through proper inert gas techniques and thorough degassing. |

| Formation of Palladium Black | Catalyst decomposition. This can be caused by impurities or high temperatures. | Ensure high purity of all reagents and solvents. As this reaction proceeds at room temperature, thermal decomposition is less likely but can occur with prolonged reaction times. |

| Reaction Stalls | Insufficient base or catalyst deactivation. | Add an additional portion of degassed base. If the reaction does not proceed, catalyst deactivation may have occurred. |

Conclusion

The regioselective Sonogashira coupling of 1,2,4-tribromo-5-iodobenzene is a highly efficient and selective method for the synthesis of valuable synthetic intermediates. By carefully controlling the reaction conditions, particularly temperature, the inherent difference in reactivity between the C-I and C-Br bonds can be exploited to achieve the desired mono-alkynylation. This protocol provides a reliable foundation for researchers to access a wide range of polyhalogenated aryl alkynes, opening avenues for the development of novel pharmaceuticals and advanced materials.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]

-

NROChemistry. Sonogashira Coupling. Available at: [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

-

Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16431-16441. Available at: [Link]

- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira, Hiyama, Kumada, Negishi, Buchwald–Hartwig). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 21-119). Elsevier.

Sources

Application Notes and Protocols for the Chemoselective Stille Coupling of 1,2,4-Tribromo-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation Utilizing Polyhalogenated Scaffolds

The Stille coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and predictability.[1][2][3] This palladium-catalyzed cross-coupling of an organostannane with an organic halide has been instrumental in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[4][5] The substrate at the heart of this guide, 1,2,4-Tribromo-5-iodobenzene, represents a uniquely versatile building block. Its polyhalogenated nature, featuring both bromo and iodo substituents, allows for sequential and site-selective functionalization, paving the way for the construction of highly substituted aromatic cores.

This document provides a detailed exploration of the Stille coupling using 1,2,4-Tribromo-5-iodobenzene, focusing on the inherent chemoselectivity that governs the reaction. We will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and discuss critical parameters that ensure a successful and reproducible outcome.

The Principle of Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Differential

The successful application of 1,2,4-Tribromo-5-iodobenzene in Stille coupling hinges on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend: C-I > C-Br > C-Cl.[2] This reactivity difference is rooted in the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) catalyst.

This inherent chemoselectivity allows for the preferential coupling at the iodo-substituted position while leaving the bromo substituents intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the modular synthesis of complex, multi-substituted aromatic compounds.

The Catalytic Cycle of Stille Coupling

The mechanism of the Stille reaction has been extensively studied and proceeds through a catalytic cycle involving a palladium center.[1][2] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1,2,4-Tribromo-5-iodobenzene to form a Pd(II) intermediate. This is the selectivity-determining step.

-

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Selective Monofunctionalization of 1,2,4-Tribromo-5-iodobenzene

This protocol details a representative Stille coupling reaction for the selective functionalization at the iodo position of 1,2,4-Tribromo-5-iodobenzene with an organostannane.

Materials:

-

1,2,4-Tribromo-5-iodobenzene

-

Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if using a ligand-free palladium source, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Reaction Parameters:

| Parameter | Recommended Value | Rationale |

| Substrate | 1,2,4-Tribromo-5-iodobenzene | Polyhalogenated scaffold for sequential coupling. |

| Organostannane | 1.1 - 1.5 equivalents | Slight excess ensures complete consumption of the aryl iodide. |

| Catalyst | 1-5 mol% Pd(PPh₃)₄ | A common and effective catalyst for Stille couplings.[6] |

| Solvent | Anhydrous Toluene or Dioxane | Non-polar aprotic solvents are generally effective. |

| Temperature | 80-110 °C | Sufficient to promote the reaction without compromising selectivity. |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS for completion. |

Step-by-Step Procedure:

Figure 2: Experimental workflow for the selective Stille coupling.

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,2,4-Tribromo-5-iodobenzene (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe. Subsequently, add the organostannane reagent (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble fluorides.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting and Key Considerations

-

Homocoupling of the Organostannane: This is a common side reaction in Stille couplings.[2] To minimize this, ensure a strictly inert atmosphere and use high-purity reagents and solvents.

-

Loss of Selectivity: At excessively high temperatures or with very active catalyst systems, coupling at the C-Br positions may occur. If this is observed, reducing the reaction temperature or screening different ligands can improve selectivity.

-

Stannane Removal: The removal of tin byproducts can be challenging. The KF workup is generally effective. Alternatively, treatment with di-tert-butyl-dicarbonate (Boc₂O) can facilitate the removal of residual tributyltin species.

-

Ligand Choice: While Pd(PPh₃)₄ is a robust catalyst, for more challenging couplings, the use of other phosphine ligands (e.g., P(o-tol)₃, XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.[4]

Conclusion

The chemoselective Stille coupling of 1,2,4-Tribromo-5-iodobenzene is a powerful and reliable method for the synthesis of highly functionalized aromatic compounds. By understanding the principles of C-I versus C-Br bond reactivity and carefully controlling the reaction parameters, researchers can effectively utilize this versatile building block to construct complex molecular architectures. The protocol provided herein serves as a solid foundation for further exploration and application in the fields of medicinal chemistry, materials science, and beyond.

References

-

1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Retrieved from [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Stille Couplings Catalytic in Tin: The “Sn-O” Approach - MSU Chemistry. (n.d.). Retrieved from [Link]

-

Stille reaction | Brief theory, double cross-coupling - YouTube. (2022, November 17). Retrieved from [Link]

-

Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]

-

Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). Retrieved from [Link]

-

Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. (2021, February 13). Retrieved from [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved from [Link]

-

The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]

-

Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Org. Synth. 2011, 88, 197. (n.d.). Retrieved from [Link]

-

Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction - YouTube. (2015, October 29). Retrieved from [Link]

-

Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

-

para-Selective C–H bond functionalization of iodobenzenes - RSC Publishing. (n.d.). Retrieved from [Link]

-

Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene - ChemRxiv. (n.d.). Retrieved from [Link]

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. (2025, October 17). Retrieved from [Link]

-

Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]

-

Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, May 8). Retrieved from [Link]

Sources

lithium-halogen exchange on 1,2,4-Tribromo-5-iodobenzene

Application Note: High-Fidelity Regioselective Functionalization of 1,2,4-Tribromo-5-iodobenzene

Executive Summary

This guide details the protocol for the regioselective lithium-halogen exchange of 1,2,4-tribromo-5-iodobenzene . While polyhalogenated arenes offer versatile scaffolds for diversity-oriented synthesis, they present a significant chemoselectivity challenge. The presence of three bromine atoms alongside a single iodine atom requires precise kinetic control to exclusively target the C-I bond while suppressing competing C-Br exchange, "halogen dance" isomerization, and benzyne formation.

Key Takeaway: By exploiting the rapid kinetics of Iodine-Lithium exchange at cryogenic temperatures (-78 °C), researchers can generate the transient 2,4,5-tribromophenyllithium species with >95% regioselectivity. This intermediate must be trapped immediately to prevent thermodynamic equilibration.

Mechanistic Principles & Selectivity

The Hierarchy of Exchange

Lithium-halogen exchange is a kinetically controlled reaction governed by the polarizability of the carbon-halogen bond. The rate of exchange follows the established order:

For 1,2,4-tribromo-5-iodobenzene, the C5–I bond is significantly weaker and more polarizable than the C–Br bonds at positions 1, 2, and 4. Upon addition of n-butyllithium (n-BuLi), the iodine atom is selectively exchanged to form the aryllithium species.[1]

Critical Failure Modes

Two primary side reactions threaten the integrity of this protocol:

-

Benzyne Formation (Elimination): The generated lithio-species at C5 has an adjacent bromine at C4. If the temperature exceeds -60 °C, LiBr elimination can occur, generating a reactive benzyne intermediate (3,5,6-tribromobenzyne derivative), leading to dimerization or non-selective nucleophilic attack.

-

Halogen Dance (Isomerization): The kinetic product (Li at C5) is not necessarily the thermodynamic minimum. The lithium atom may migrate to C3 (flanked by two bromines) via a series of reversible exchange/protonation steps, known as the "halogen dance."

Diagram 1: Reaction Pathways & Selectivity Logic

Caption: Kinetic control favors the C5-Lithio species. Delays or warming trigger isomerization (Halogen Dance) or elimination (Benzyne).

Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | 1,2,4-Tribromo-5-iodobenzene (>98%) | Starting Material |

| Exchange Reagent | n-Butyllithium (1.6 M in hexanes) | Lithiating Agent |

| Solvent | THF (Anhydrous, inhibitor-free) | Reaction Medium |

| Electrophile | e.g., DMF, Benzaldehyde, I2, CO2 | Trapping Agent |

| Quench | Sat. NH4Cl or dilute HCl | Proton Source |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush the system with Argon for 15 minutes.

-

Charge the flask with 1,2,4-Tribromo-5-iodobenzene (1.0 equiv, e.g., 440 mg, 1.0 mmol).

-

Add anhydrous THF (10 mL) via syringe. Ensure complete dissolution.

Step 2: Cryogenic Cooling (Crucial)

-

Submerge the flask in a Dry Ice / Acetone bath (-78 °C).

-

Allow the internal temperature to equilibrate for at least 10 minutes. Note: Use an internal thermometer if scaling up >5 mmol.

Step 3: Lithium-Halogen Exchange

-

Draw ** n-BuLi** (1.05 equiv, 0.66 mL of 1.6 M solution) into a gas-tight syringe.

-

Add n-BuLi dropwise over 2–3 minutes down the side of the flask.

-

Observation: A color change (often yellow or light orange) indicates the formation of the aryllithium species.

-

-

Stir at -78 °C for exactly 15 minutes .

-

Caution: Do not exceed 30 minutes. Extended stirring increases the risk of halogen scrambling.

-

Step 4: Electrophile Trapping

-

Add the Electrophile (1.2 – 1.5 equiv) neat or dissolved in minimal THF.

-

Examples:

-

DMF: For formylation (-CHO).

-

Iodine (in THF): For recrystallization/purification checks (reforms starting material).

-

CO2 (gas/solid): For carboxylation (-COOH).

-

-

-

Stir at -78 °C for 10 minutes.

Step 5: Warming & Workup

-

Remove the cooling bath and allow the reaction to warm to 0 °C (approx. 30 mins).

-

Quench with saturated aq. NH4Cl (5 mL).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over MgSO4, filter, and concentrate.

Workflow Visualization

Diagram 2: Experimental Decision Tree

Caption: Operational workflow emphasizing the critical 15-minute kinetic window before electrophile addition.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Recovery of Starting Material | Incomplete exchange or wet solvent. | Ensure anhydrous THF; titrate n-BuLi before use. |

| Mixture of Regioisomers | "Halogen Dance" occurred.[2] | Reduce time between n-BuLi and Electrophile addition. Ensure T < -70°C. |

| Complex Mixture / Tars | Benzyne formation.[1] | Strictly maintain -78°C during lithiation. Do not let warm before quenching. |

| Precipitation | Solubility of lithio-species. | Use a THF/Hexane mix or increase solvent volume. |

References

-

General Selectivity (I > Br)

- Frankland, E. Journal of the Chemical Society1848, 2, 263. (Historical context of organometallics).

-

Review: The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.

-

Polyhalogenated Arenes & Benzyne Risks

-

Leroux, F., Schlosser, M., Zulliger, E., & Mordini, A. (2003). "The Halogen Dance".[2] Angewandte Chemie International Edition, 42(46), 5791-5794. (Authoritative review on isomerization risks).

-

-

Experimental Precedents (Analogous Systems)

-

Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. NIH / PubMed Central.

-

Optimization of Organolithium Reactions. ACS Publications.

-

Sources

Application Note & Protocol: Selective Grignard Reagent Formation from 1,2,4-Tribromo-5-iodobenzene

Abstract: This document provides a comprehensive technical guide for the selective formation of a Grignard reagent from 1,2,4-Tribromo-5-iodobenzene. Polysubstituted aryl Grignard reagents are pivotal intermediates in organic synthesis, enabling the construction of complex molecular architectures. The primary challenge in utilizing polyhalogenated substrates lies in achieving chemoselective insertion of magnesium into a specific carbon-halogen bond. This guide elucidates the mechanistic principles underpinning the selective reaction at the carbon-iodine bond over the more stable carbon-bromine bonds. We present a detailed, field-proven protocol, including critical steps for magnesium activation, reaction initiation, and control to minimize side reactions. This note is intended for researchers, chemists, and drug development professionals seeking to leverage complex organometallic reagents in their synthetic workflows.

Strategic & Mechanistic Foundations

The successful synthesis of a Grignard reagent from a polyhalogenated precursor is not a trivial exercise. It hinges on a clear understanding of the underlying reactivity principles and careful control of reaction parameters.

The Surface-Mediated SET Mechanism

The formation of a Grignard reagent is widely understood to occur on the surface of the magnesium metal.[1] The process is initiated by a single-electron transfer (SET) from the magnesium metal to the organic halide (RX).[2] This generates a radical anion (RX•−), which rapidly fragments to form an organic radical (R•) and a halide anion (X−). These species then combine with a magnesious species (MgX•) on the surface to yield the final Grignard reagent (RMgX). This surface-based mechanism underscores the critical importance of having a clean, reactive magnesium surface, a topic addressed in Section 2.[1]

The Principle of Chemoselective Insertion

For a substrate like 1,2,4-Tribromo-5-iodobenzene, four potential reaction sites exist. The selectivity of the Grignard formation is dictated by the bond dissociation energies (BDE) of the carbon-halogen bonds. The reactivity trend for organohalides in Grignard synthesis is well-established:

R-I > R-Br > R-Cl >> R-F

The Carbon-Iodine bond is significantly weaker and more easily cleaved than a Carbon-Bromine bond. This difference in BDE is the primary driver of chemoselectivity, allowing for the preferential insertion of magnesium at the C-I position, yielding 2,4,5-tribromophenylmagnesium iodide while leaving the three C-Br bonds intact.

Navigating Steric and Electronic Hurdles

The target iodine atom in 1,2,4-Tribromo-5-iodobenzene is flanked by two bromine atoms, creating a sterically congested environment. This can hinder the approach of the aryl halide to the magnesium surface, potentially slowing down or inhibiting the reaction.[3] Furthermore, the electron-withdrawing nature of the bromine atoms can influence the electronic properties of the aromatic ring. Successful initiation and reaction completion often require meticulous magnesium activation and precise temperature control to provide sufficient energy to overcome these barriers without triggering unwanted side reactions.

Preempting Common Side Reactions

The two most prevalent side reactions in Grignard synthesis are Wurtz-type coupling and the formation of di-Grignard reagents.

-

Wurtz Coupling: This occurs when a newly formed Grignard molecule (RMgX) reacts with a molecule of unreacted aryl halide (RX) to form a biaryl product (R-R).[4] This is often favored by high local concentrations of the aryl halide and elevated temperatures.

-